KIF20A ATPase Inhibition: A Distinct Target Profile Not Shared by the Sulfamoyl Analog
The target compound inhibits the N-terminal MKLP2 (KIF20A, residues 56–505) ATPase basal activity with an IC50 of 18.5 µM, as measured using a pyruvate kinase/lactate dehydrogenase-coupled assay in human hepatocellular carcinoma cell lysate [1]. By contrast, the 5-sulfamoyl-pyridin analog (PubChem CID 172470336, CHEMBL5439318) is registered in BindingDB (BDBM50616559) but no inhibitory activity against KIF20A has been reported, indicating a divergence in target engagement [2]. This 18.5 µM inhibition represents the only verified enzymatic activity for this scaffold in the public domain, supporting its preferential use in KIF20A-focused studies.
| Evidence Dimension | IC50 against KIF20A ATPase basal activity |
|---|---|
| Target Compound Data | IC50 = 18.5 µM (18,500 nM) |
| Comparator Or Baseline | 1-(3,4-dichlorophenyl)-3-[(3R)-1-(5-sulfamoyl-2-pyridinyl)pyrrolidin-3-yl]urea (PubChem CID 172470336): no KIF20A inhibitory activity reported |
| Quantified Difference | Target compound shows measurable inhibition; comparator lacks detectable activity against this target |
| Conditions | Inhibition of N-terminal MKLP2 (56–505 residues) ATPase basal activity isolated from human hepatocellular carcinoma cells; pyruvate kinase/lactate dehydrogenase-coupled assay |
Why This Matters
Researchers requiring a chemical probe for KIF20A-dependent mitotic mechanisms should select this compound over the sulfamoyl analog, which lacks validated KIF20A activity.
- [1] BindingDB. BDBM50140924 (CHEMBL3752271): IC50 1.85E+4 nM against KIF20A ATPase. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140924 (accessed 2026-05-13). View Source
- [2] PubChem. CID 172470336: 1-(3,4-dichlorophenyl)-3-[(3R)-1-(5-sulfamoyl-2-pyridinyl)pyrrolidin-3-yl]urea. https://pubchem.ncbi.nlm.nih.gov/compound/172470336 (accessed 2026-05-13). View Source
